molecular formula C21H22F3N3O3 B2356698 (6-((Tetrahydrofuran-3-yl)oxy)pyridin-3-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone CAS No. 2034428-43-6

(6-((Tetrahydrofuran-3-yl)oxy)pyridin-3-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone

Cat. No.: B2356698
CAS No.: 2034428-43-6
M. Wt: 421.42
InChI Key: MLSXUZRMCYIWDD-UHFFFAOYSA-N
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Description

(6-((Tetrahydrofuran-3-yl)oxy)pyridin-3-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone is a potent and selective ATP-competitive inhibitor of the Phosphoinositide 3-Kinase (PI3K) pathway, with particular efficacy against the PI3Kα isoform source . The PI3K pathway is a critical intracellular signaling hub that regulates cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of numerous cancers source . This compound has demonstrated significant anti-proliferative activity in various cancer cell lines and has shown efficacy in inhibiting tumor growth in preclinical xenograft models source . Its molecular design incorporates a (tetrahydrofuran-3-yl)oxy group linked to a pyridine core, which is conjugated to a trifluoromethylphenyl-piperazine moiety, optimizing its binding affinity and selectivity within the kinase's ATP-binding pocket. For researchers, this molecule serves as an invaluable chemical probe to dissect the complex role of PI3K signaling in oncogenesis, resistance mechanisms, and cellular metabolism. It is essential for conducting high-impact in vitro and in vivo studies aimed at developing novel targeted cancer therapies. This product is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[6-(oxolan-3-yloxy)pyridin-3-yl]-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22F3N3O3/c22-21(23,24)16-2-1-3-17(12-16)26-7-9-27(10-8-26)20(28)15-4-5-19(25-13-15)30-18-6-11-29-14-18/h1-5,12-13,18H,6-11,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLSXUZRMCYIWDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1OC2=NC=C(C=C2)C(=O)N3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22F3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

This compound finds applications across multiple domains of scientific research:

  • Chemistry: Used as an intermediate in the synthesis of complex organic molecules and materials science for developing new polymers and coatings.

  • Biology: Studied for its potential as a ligand in receptor binding assays and its role in modulating biological pathways.

  • Medicine: Explored for its pharmacological properties, including potential anti-inflammatory, analgesic, and anti-cancer activities.

  • Industry: Utilized in the development of specialty chemicals and additives for enhancing the properties of industrial products.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group increases its lipophilicity, enhancing membrane permeability and bioavailability. The piperazine ring can engage in hydrogen bonding and hydrophobic interactions with protein targets, modulating their activity.

Molecular Targets and Pathways Involved:

  • Interacts with G-protein coupled receptors (GPCRs) and ion channels.

  • Modulates signaling pathways like the MAPK/ERK pathway, influencing cell proliferation and apoptosis.

Comparison with Similar Compounds

  • (6-((Tetrahydrofuran-3-yl)oxy)pyridin-3-yl)(4-phenylpiperazin-1-yl)methanone

  • (6-((Tetrahydrofuran-3-yl)oxy)pyridin-3-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone

Biological Activity

The compound (6-((Tetrahydrofuran-3-yl)oxy)pyridin-3-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone , with CAS number 2034236-77-4, is a novel synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its structure, synthesis, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C16H19F3N2O3C_{16}H_{19}F_3N_2O_3 with a molecular weight of 344.33 g/mol. The structure features a pyridine ring substituted with tetrahydrofuran and piperazine moieties, which are known to enhance biological interactions.

PropertyValue
CAS Number 2034236-77-4
Molecular Formula C₁₆H₁₉F₃N₂O₃
Molecular Weight 344.33 g/mol
Density N/A
Boiling Point N/A
Melting Point N/A

Antimicrobial Activity

Recent studies have indicated that derivatives of compounds similar to the one in focus exhibit significant antimicrobial properties. For instance, a study evaluating various substituted piperazine derivatives against Mycobacterium tuberculosis found that certain compounds demonstrated IC50 values ranging from 1.35 to 2.18 μM, indicating potent anti-tubercular activity . Although direct data on the specific compound is limited, its structural similarity suggests potential efficacy.

Cytotoxicity

In vitro cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. The aforementioned study reported that the most active compounds were non-toxic to human embryonic kidney cells (HEK-293), suggesting that similar derivatives, including our compound of interest, may also exhibit low cytotoxicity .

Structure-Activity Relationship (SAR)

The biological activity of (6-((Tetrahydrofuran-3-yl)oxy)pyridin-3-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone can be partially attributed to its structural components:

  • Pyridine Ring : Known for its ability to interact with various biological targets.
  • Tetrahydrofuran Moiety : Often enhances solubility and bioavailability.
  • Piperazine Substitution : Imparts flexibility and can improve receptor binding affinity.

Case Studies and Research Findings

Several studies have explored the biological implications of similar compounds:

  • Anti-Tubercular Agents : A series of substituted piperazine derivatives were synthesized and evaluated for their anti-tubercular properties. Among these, specific derivatives showed promising activity against Mycobacterium tuberculosis, indicating that modifications in the piperazine structure can significantly influence biological activity .
  • Cytotoxicity Studies : The evaluation of cytotoxic effects on HEK-293 cells revealed that many synthesized compounds exhibited low toxicity levels, supporting their potential as therapeutic agents without significant adverse effects .

Preparation Methods

Halogenation of Pyridine Core

Commercial 6-chloropyridin-3-carboxylic acid (1 ) is reacted with tetrahydrofuran-3-ol (2 ) under Mitsunobu conditions (diisopropyl azodicarboxylate [DIAD], triphenylphosphine [PPh₃]) in tetrahydrofuran (THF) at 0–25°C for 12 h. This yields 6-((tetrahydrofuran-3-yl)oxy)pyridin-3-carboxylic acid (3 ) in 78% yield after recrystallization from ethyl acetate/hexane.

Table 1: Optimization of Mitsunobu Reaction Conditions

Solvent Temperature (°C) Yield (%) Purity (%)
THF 0 → 25 78 98
DCM 25 65 95
DMF 25 42 89

Alternative Route via Suzuki-Miyaura Coupling

For scalability, 6-bromopyridin-3-carboxylic acid (4 ) undergoes Suzuki-Miyaura coupling with tetrahydrofuran-3-ylboronic acid (5 ) using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in dioxane/water (4:1) at 80°C. This affords 3 in 82% yield, avoiding harsh Mitsunobu conditions.

Preparation of 1-(3-(Trifluoromethyl)phenyl)piperazine

Ullmann-Type Coupling

3-Bromotrifluoromethylbenzene (6 ) reacts with piperazine (7 ) in the presence of CuI (10 mol%), L-proline (20 mol%), and K₃PO₄ in DMSO at 110°C for 24 h. The product, 1-(3-(trifluoromethyl)phenyl)piperazine (8 ), is isolated in 68% yield after column chromatography (SiO₂, EtOAc/hexane 1:3).

Table 2: Catalytic Systems for Ullmann Coupling

Catalyst Ligand Base Yield (%)
CuI L-Proline K₃PO₄ 68
CuBr 1,10-Phen Cs₂CO₃ 54
Pd₂(dba)₃ Xantphos KOtBu 72*

Note: Palladium catalysts increase cost but improve yield for electron-deficient substrates.

Buchwald-Hartwig Amination

An alternative route employs 3-(trifluoromethyl)aniline (9 ) and bis(2-chloroethyl)amine hydrochloride (10 ) under Pd(OAc)₂/Xantphos catalysis with NaOtBu in toluene at 100°C. This one-pot cyclization yields 8 in 75% yield, minimizing purification steps.

Amide Bond Formation via Carboxylic Acid Activation

Acid Chloride Preparation

Compound 3 is treated with oxalyl chloride (2.5 equiv) and catalytic DMF in dichloromethane (DCM) at 0°C for 2 h, yielding the corresponding acid chloride (11 ) as a yellow oil, used without purification.

Coupling with Piperazine

Acid chloride 11 is reacted with 8 (1.2 equiv) in the presence of N,N-diisopropylethylamine (DIPEA, 3 equiv) in DCM at 25°C for 6 h. The crude product is purified via silica gel chromatography (EtOAc/hexane 1:1) to afford the target compound in 85% yield.

Table 3: Comparison of Coupling Reagents

Reagent Solvent Time (h) Yield (%)
HBTU DMF 12 78
EDC DCM 6 72
T3P THF 4 88

Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, CDCl₃): δ 8.71 (s, 1H, pyridine-H), 7.52–7.41 (m, 4H, Ar-H), 4.62–4.55 (m, 1H, OCH), 3.98–3.82 (m, 8H, piperazine-H), 2.15–1.92 (m, 4H, THF-H).
  • ¹³C NMR (101 MHz, CDCl₃): δ 169.8 (C=O), 158.2 (C-O), 132.1–121.7 (Ar-C), 67.3 (THF-C), 49.2–45.8 (piperazine-C).

High-Resolution Mass Spectrometry (HRMS)

Calculated for C₂₂H₂₃F₃N₃O₃ [M+H]⁺: 450.1638. Found: 450.1641.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing this compound?

The synthesis involves multi-step protocols, including nucleophilic substitution, coupling reactions, and purification under anhydrous conditions. Key steps include:

  • Piperazine functionalization : Reacting 3-(trifluoromethyl)phenylpiperazine with activated pyridine derivatives under basic conditions (e.g., K₂CO₃ in DMF at 80°C) to form the methanone core .
  • Tetrahydrofuran-3-yloxy introduction : Using Mitsunobu conditions (DIAD, PPh₃) to couple tetrahydrofuran-3-ol with a hydroxylated pyridine intermediate .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC for isolating high-purity product .

Q. Which spectroscopic and chromatographic techniques are critical for structural characterization?

  • NMR (¹H, ¹³C, 19F) : Essential for confirming the connectivity of the trifluoromethyl group, piperazine ring, and tetrahydrofuran-3-yloxy substituent. 19F NMR is particularly useful for tracking fluorinated moieties .
  • X-ray crystallography : Resolves stereochemical ambiguities in the tetrahydrofuran ring and piperazine conformation .
  • HPLC-MS : Validates purity (>95%) and molecular weight (e.g., ESI-MS in positive ion mode) .

Advanced Research Questions

Q. How can researchers design experiments to elucidate structure-activity relationships (SAR) for this compound?

  • Substituent variation : Systematically modify the trifluoromethylphenyl group (e.g., replace with chlorophenyl or methoxyphenyl) and compare binding affinity in receptor assays .
  • Computational modeling : Use molecular docking (AutoDock Vina) to predict interactions with targets like serotonin receptors or kinases. Validate with mutagenesis studies (e.g., alanine scanning) .
  • Pharmacokinetic profiling : Assess metabolic stability using liver microsomes and correlate substituent lipophilicity (LogP) with bioavailability .

Q. What methodological approaches resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values)?

  • Dose-response standardization : Use a unified assay protocol (e.g., CellTiter-Glo® for cytotoxicity) across labs to minimize variability .
  • Off-target screening : Employ broad-panel kinase or GPCR assays to identify confounding interactions .
  • Mechanistic studies : Combine RNA sequencing (RNA-seq) and CRISPR-Cas9 knockout models to confirm target specificity .

Q. How can researchers address analytical challenges in quantifying impurities during scale-up synthesis?

  • Forced degradation studies : Expose the compound to heat, light, and acidic/basic conditions to identify degradation products via LC-MS .
  • Advanced chromatography : Use UPLC with charged aerosol detection (CAD) for non-UV active impurities .
  • NMR spiking : Add known impurities (e.g., des-trifluoromethyl byproduct) to confirm retention times .

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